6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid
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Overview
Description
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a long-chain fatty acid moiety and a hexanoic acid backbone, making it an interesting subject for research in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common approach is to start with hexanoic acid and introduce the necessary functional groups through a series of reactions involving reagents such as tert-butyl chloroformate and octadec-9-enoic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound may serve as a model molecule for studying lipid-protein interactions and membrane dynamics.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, could lead to new drug discoveries.
Industry: Its unique structure makes it a candidate for developing novel materials or additives for various industrial applications.
Mechanism of Action
The mechanism by which 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s long-chain fatty acid moiety may allow it to integrate into lipid bilayers, affecting membrane properties and signaling processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic Acid Derivatives: Compounds with similar hexanoic acid backbones but different functional groups.
Long-Chain Fatty Acids: Molecules like oleic acid that share the long-chain fatty acid structure.
Amide-Containing Compounds: Molecules with amide linkages similar to those in 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid.
Uniqueness
What sets this compound apart is its combination of a long-chain fatty acid with a hexanoic acid backbone and multiple functional groups
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOQBRYHELEEDT-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N3O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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